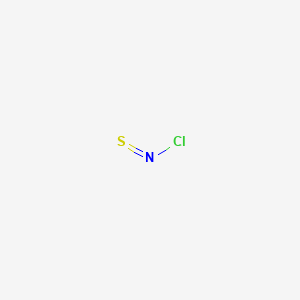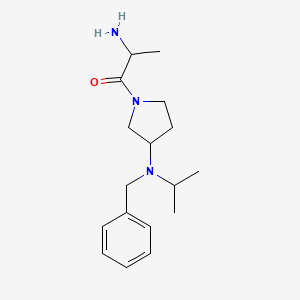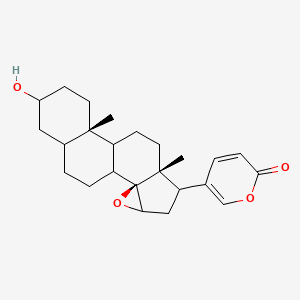
Ar-BINMOL-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ar-BINMOL-1 is a chiral ligand derived from 1,1’-binaphthalene-2-α-arylmethanol-2’-ol. This compound is known for its unique structure, which includes both axial and sp³-central chirality. It has been widely used in asymmetric catalysis due to its ability to induce high enantioselectivity in various chemical reactions .
Métodos De Preparación
The synthesis of Ar-BINMOL-1 involves the asymmetric [1,2]-Wittig rearrangement of monoalkylated BINOL derivatives. This process includes the cleavage of C-O bonds and the formation of new C-C bonds, resulting in the creation of a chiral center. The reaction conditions typically involve the use of strong bases and specific solvents to achieve high yields and enantioselectivity .
Análisis De Reacciones Químicas
Ar-BINMOL-1 undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different chiral alcohols and ketones.
Reduction: Reduction reactions can convert it into various chiral hydrocarbons.
Substitution: It can participate in substitution reactions to form new chiral compounds. Common reagents used in these reactions include transition metal catalysts such as rhodium and copper, which help achieve high enantioselectivity and yield
Aplicaciones Científicas De Investigación
Ar-BINMOL-1 has a wide range of applications in scientific research, including:
Chemistry: It is used as a chiral ligand in asymmetric catalysis to synthesize enantiomerically pure compounds.
Biology: It is employed in the synthesis of chiral drugs and bioactive molecules.
Medicine: It plays a role in the development of new pharmaceuticals with high enantioselectivity.
Industry: It is used in the production of chiral materials and catalysts for various industrial processes
Mecanismo De Acción
The mechanism of action of Ar-BINMOL-1 involves its ability to coordinate with transition metals, forming chiral complexes that facilitate asymmetric catalysis. The axial and sp³-central chirality of this compound allows it to induce high enantioselectivity by creating a chiral environment around the metal center. This chiral environment influences the reaction pathway, leading to the formation of enantiomerically pure products .
Comparación Con Compuestos Similares
Ar-BINMOL-1 is unique due to its dual chirality, which distinguishes it from other chiral ligands. Similar compounds include:
BINOL: A widely used chiral ligand with axial chirality.
TADDOL: Another chiral ligand with multiple stereogenic centers.
SPINOL: A chiral ligand with spirocyclic structure and axial chirality. Compared to these compounds, this compound offers higher enantioselectivity and versatility in various asymmetric catalytic reactions
Propiedades
Fórmula molecular |
C34H26O2 |
|---|---|
Peso molecular |
466.6 g/mol |
Nombre IUPAC |
[1-[2-[hydroxy(phenyl)methyl]naphthalen-1-yl]naphthalen-2-yl]-phenylmethanol |
InChI |
InChI=1S/C34H26O2/c35-33(25-13-3-1-4-14-25)29-21-19-23-11-7-9-17-27(23)31(29)32-28-18-10-8-12-24(28)20-22-30(32)34(36)26-15-5-2-6-16-26/h1-22,33-36H |
Clave InChI |
XGTFPAXGDBULHH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)C(C6=CC=CC=C6)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-[[(6aR,6bS,8aS,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B14782492.png)
![3-methyl-5-methylsulfanyl-2H-pyrazolo[4,3-e][1,2,4]triazine](/img/structure/B14782508.png)

![2-amino-N-[2-[2-[2,2-diethoxyethyl(2-phenylethyl)amino]-2-oxoethyl]phenyl]propanamide](/img/structure/B14782519.png)
![2-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide](/img/structure/B14782522.png)
![{1-[2-(6-Bromo-1H-benzoimidazol-2-yl)-pyrrolidine-1-carbonyl]-2-methyl-propyl}-carbamic acid methyl ester](/img/structure/B14782535.png)

![2-[(4-Methylpiperazin-1-yl)methyl]-3-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]methyl]quinazolin-4-one](/img/structure/B14782544.png)

![(2S)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B14782546.png)
